molecular formula C6H10O B1603233 1-Methylcyclobutane-1-carbaldehyde CAS No. 65338-30-9

1-Methylcyclobutane-1-carbaldehyde

Cat. No. B1603233
CAS RN: 65338-30-9
M. Wt: 98.14 g/mol
InChI Key: NCJXPECBGWEDFS-UHFFFAOYSA-N
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Description



  • 1-Methylcyclobutane-1-carbaldehyde (CAS Number: 65338-30-9) is an organic compound with the molecular formula C<sub>6</sub>H<sub>10</sub>O.

  • It is an aliphatic aldehyde containing a four-membered cyclobutane ring and a methyl group.

  • The chemical structure includes an aldehyde functional group (C=O) attached to the cyclobutane ring.





  • Synthesis Analysis



    • The synthesis of 1-Methylcyclobutane-1-carbaldehyde can involve various methods, including oxidation of the corresponding alcohol or alkylation of cyclobutanecarboxaldehyde.





  • Molecular Structure Analysis



    • The molecule contains a total of 17 bonds, including 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, and 1 aldehyde group.

    • The 2D and 3D chemical structures are shown below:





  • Chemical Reactions Analysis



    • Specific chemical reactions involving 1-Methylcyclobutane-1-carbaldehyde would depend on the reaction conditions and reagents used.





  • Physical And Chemical Properties Analysis



    • Unfortunately, detailed physical and chemical properties data for this compound are not readily available at the moment.




  • Scientific Research Applications

    Photoreduction and Photochemistry

    1-Methylcyclobutane-1-carbaldehyde has been studied in the context of photoreduction and photochemistry. Funke and Cerfontain (1976) investigated the photochemistry of cycloalkanecarbaldehydes, including cyclobutane-carbaldehyde, highlighting their behavior under irradiation and the resulting chemical processes and photoproducts (Funke & Cerfontain, 1976).

    Supramolecular Chemistry

    In supramolecular chemistry, 1-methylcyclobutane-1-carbaldehyde derivatives have been utilized. Giannopoulos et al. (2014) reported on the synthesis of a high nuclearity {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a ligand related to 1-methylcyclobutane-1-carbaldehyde, demonstrating its application in creating single-molecule magnetic behaviors (Giannopoulos et al., 2014).

    Organic Synthesis

    1-Methylcyclobutane-1-carbaldehyde and its analogs have been explored as building blocks in organic synthesis. Alcaide and Almendros (2001, 2002) described the use of 4-oxoazetidine-2-carbaldehydes (related structures) in the synthesis of biologically interesting substances, including amino acids and natural products, demonstrating their versatility and dual reactivity (Alcaide & Almendros, 2001)(Alcaide & Almendros, 2002).

    Stereochemistry Analysis

    The stereochemistry of related cyclobutane derivatives has been analyzed using NMR spectroscopy. Hittich (1982) reported on the stereochemistry of 1-chloro- and 1-methylcyclobutane and their homologues, which is crucial for understanding the behavior of these compounds in chemical reactions (Hittich, 1982).

    Safety And Hazards



    • The safety information indicates that it is flammable (H226) and may cause skin or eye irritation (H315, H319, H335).

    • Proper precautions should be taken when handling this substance.




  • Future Directions



    • Further research could explore its applications in organic synthesis, potential biological activities, and optimization of synthetic routes.




    Please note that the availability of specific data may vary, and further investigation would be needed to address all aspects comprehensively. If you have any additional questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    1-methylcyclobutane-1-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H10O/c1-6(5-7)3-2-4-6/h5H,2-4H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NCJXPECBGWEDFS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCC1)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H10O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80602824
    Record name 1-Methylcyclobutane-1-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80602824
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    98.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Methylcyclobutane-1-carbaldehyde

    CAS RN

    65338-30-9
    Record name 1-Methylcyclobutane-1-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80602824
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-methylcyclobutane-1-carbaldehyde
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    S Parés, R Alibés, M Figueredo, J Font, T Parella - 2012 - Wiley Online Library
    The first synthetic approach to the entire carbon skeleton of the sesquiterpenes dunniane and cumacrene has been developed. The sequence features a [2+2] photochemical reaction …

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